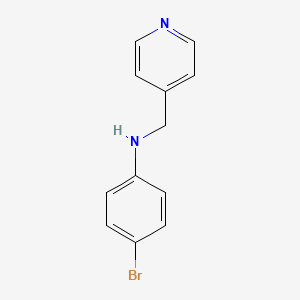![molecular formula C20H23N3O4S2 B2438463 4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 923165-96-2](/img/structure/B2438463.png)
4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Antitumor Potential
The compound 4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide has shown promise in antitumor applications. A related compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, synthesized from commercially available materials, demonstrated significant antitumor effects, as confirmed by NMR and mass spectrometry studies (H. Bin, 2015).
Antimicrobial and Antifungal Agents
Thiazole and thiazoline derivatives, similar to this compound, have been synthesized and evaluated for antimicrobial and antifungal activities. Studies have shown these compounds to be effective against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (D. Lynch et al., 2006); (B. Narayana et al., 2004).
Antibacterial Properties
Further research into benzothiazole derivatives has demonstrated their potential as antibacterial agents. For instance, N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and related compounds have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antibacterial activity for these types of compounds (M. Palkar et al., 2017).
Anticancer Evaluation
Specific derivatives of benzamides, similar in structure to this compound, have been evaluated for their anticancer activities. These compounds have shown promising results against various cancer cell lines, further highlighting the potential of these compounds in cancer research and treatment (B. Ravinaik et al., 2021).
Anti-Tubercular Scaffold
Derivatives of this compound have been synthesized and evaluated for their anti-tubercular properties. These studies show promising activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Urja D. Nimbalkar et al., 2018).
Green Chemistry Synthesis
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, closely related to this compound, has been achieved through green chemistry principles. This approach emphasizes environmentally friendly and sustainable methods in chemical synthesis (V. Horishny & V. Matiychuk, 2020).
Supramolecular Gelators
Studies on N-(thiazol-2-yl)benzamide derivatives have explored their role as supramolecular gelators. This research has implications for the development of new materials with potential applications in various industries, including pharmaceuticals and materials science (P. Yadav & Amar Ballabh, 2020).
Propriétés
IUPAC Name |
4-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-5-12-27-15-8-6-14(7-9-15)19(24)22-20-21-17-11-10-16(13-18(17)28-20)29(25,26)23(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHDHRPWGTUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
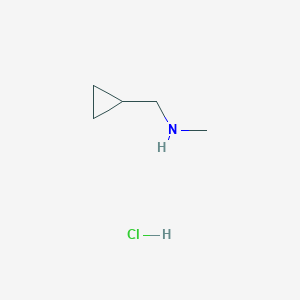
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)
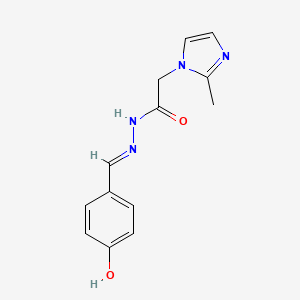
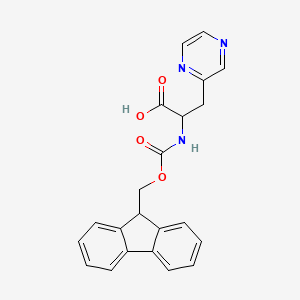
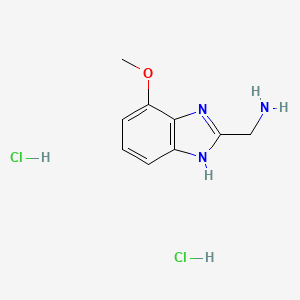
![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)
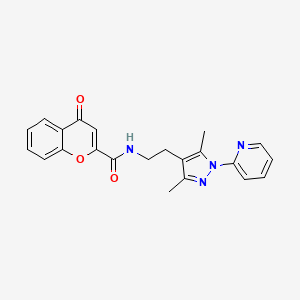
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2438396.png)
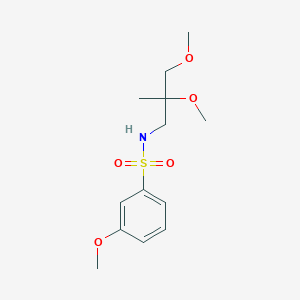
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)

